3-Methyl-2-nitronaphthalen-1-ol
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Overview
Description
3-Methyl-2-nitronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound features a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring, a nitro group (-NO2) attached to the second carbon, and a methyl group (-CH3) attached to the third carbon. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitronaphthalen-1-ol typically involves nitration and subsequent hydroxylation of methyl-substituted naphthalene derivatives. One common method includes the nitration of 3-methylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position. This is followed by hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the first position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-nitronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-Methyl-2-nitronaphthalen-1-one.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-nitronaphthalen-1-one
Reduction: 3-Methyl-2-aminonaphthalen-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-nitronaphthalen-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitronaphthalen-1-ol depends on its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-nitronaphthalen-1-ol: Similar structure but with different positions of the methyl and nitro groups.
1-Methyl-2-nitronaphthalen-1-ol: Similar structure with the methyl group at the first position.
3-Methyl-1-nitronaphthalen-2-ol: Similar structure with the hydroxyl and nitro groups interchanged.
Uniqueness
3-Methyl-2-nitronaphthalen-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The position of the nitro group at the second carbon and the hydroxyl group at the first carbon allows for specific interactions and reactivity patterns that differentiate it from other similar compounds.
Properties
CAS No. |
114184-74-6 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methyl-2-nitronaphthalen-1-ol |
InChI |
InChI=1S/C11H9NO3/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12(14)15/h2-6,13H,1H3 |
InChI Key |
UUSDMPGINHEEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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